5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole
Overview
Description
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole is a synthetic organic compound that features a thiazole ring substituted with tert-butyldimethylsilyl and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The thiazole ring can be constructed through cyclization reactions involving appropriate precursors. The methoxymethyl group is introduced via alkylation reactions using methoxymethyl chloride (MOM-Cl) under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. Flow microreactor systems could be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: TBAF for silyl group removal and hydrochloric acid (HCl) for methoxymethyl group removal.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Medicine: Investigated for its potential as a drug intermediate or as a protective agent in drug formulations.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole involves its ability to act as a protecting group for hydroxyl functionalities, thereby preventing unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group provides steric hindrance, while the methoxymethyl group offers stability under various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for silylation of hydroxyl groups.
Methoxymethyl chloride (MOM-Cl): Used for methoxymethylation of hydroxyl groups.
tert-Butyldimethylsilyl ethers: Common protecting groups in organic synthesis.
Uniqueness
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole is unique due to the combination of the thiazole ring with both tert-butyldimethylsilyl and methoxymethyl groups, providing a versatile and stable compound for various synthetic applications .
Properties
IUPAC Name |
tert-butyl-[[2-(methoxymethyl)-1,3-thiazol-5-yl]methoxy]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2SSi/c1-12(2,3)17(5,6)15-8-10-7-13-11(16-10)9-14-4/h7H,8-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERGZDFSMHKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144240 | |
Record name | 5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-(methoxymethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381778-88-6 | |
Record name | 5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-(methoxymethyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381778-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-(methoxymethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.